molecular formula C14H22O2 B1295635 4-octylbenzene-1,3-diol CAS No. 6565-70-4

4-octylbenzene-1,3-diol

Cat. No.: B1295635
CAS No.: 6565-70-4
M. Wt: 222.32 g/mol
InChI Key: JPUHXNRAGDKQRD-UHFFFAOYSA-N
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Description

4-octylbenzene-1,3-diol is a chemical compound belonging to the resorcinol family, characterized by the presence of an octyl group attached to the benzene ring. It is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Octylresorcinol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. One of the primary interactions is with the enzyme tyrosinase, which is crucial in the synthesis of melanin. 4-Octylresorcinol acts as a tyrosinase inhibitor, thereby reducing melanin production. This property makes it a valuable ingredient in cosmetic products aimed at skin lightening and treating hyperpigmentation .

Cellular Effects

4-Octylresorcinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the NF-κB signaling pathway, which plays a role in inflammation and immune responses. By inhibiting this pathway, 4-Octylresorcinol can reduce the production of pro-inflammatory cytokines such as TNF-α and IL1β. Additionally, it affects gene expression related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, 4-Octylresorcinol exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its activity and thus reducing melanin synthesis. Furthermore, it interacts with other biomolecules, such as NF-κB, by preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Octylresorcinol have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time. Long-term studies have shown that continuous exposure to 4-Octylresorcinol can lead to sustained inhibition of melanin production and reduced inflammatory responses. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Octylresorcinol vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity and reduces melanin production without causing significant toxicity. At higher doses, it can lead to adverse effects such as skin irritation and potential toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

4-Octylresorcinol is involved in several metabolic pathways, primarily related to its role as a tyrosinase inhibitor. It interacts with enzymes such as tyrosinase and other cofactors involved in melanin synthesis. By inhibiting these enzymes, 4-Octylresorcinol affects the metabolic flux and reduces the levels of melanin and other related metabolites .

Transport and Distribution

Within cells and tissues, 4-Octylresorcinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its effects .

Subcellular Localization

The subcellular localization of 4-Octylresorcinol plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-octylbenzene-1,3-diol typically involves the alkylation of resorcinol with an octylating agent. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-octylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-octylbenzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in dermatological treatments, particularly for skin lightening and anti-aging products.

    Industry: It is used in the formulation of cosmetics and personal care products due to its skin-beneficial properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: Known for its antimicrobial properties and use in wound healing.

    4-Butylresorcinol: Used in skin lightening products due to its potent tyrosinase inhibitory activity.

    4-Phenylethylresorcinol: Another resorcinol derivative with skin lightening properties.

Uniqueness of 4-octylbenzene-1,3-diol

This compound stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to penetrate the skin. This makes it particularly effective in topical applications for skin care.

Properties

IUPAC Name

4-octylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHXNRAGDKQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041525
Record name 4-Octylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6565-70-4
Record name 4-Octylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6565-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octylresorcinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octylresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OCTYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-n-octyl resorcinol is prepared by heating 1-octanol with resorcinol in the presence of 20 wt % alumina. The 1-octanol is added at such a rate that the temperature is maintained at 275° C, with continuous removal of the water formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research reveal about the stability of 6-Chloro-4-octylresorcinol at high temperatures?

A1: The research article [] investigates the thermal decomposition of 6-Chloro-4-octylresorcinol, a related compound to 4-Octylresorcinol. While the study doesn't directly analyze 4-Octylresorcinol, it highlights the potential for structural changes in this class of compounds when subjected to heat. This information is crucial for understanding storage conditions, potential synthesis byproducts, and the overall stability of these compounds.

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